molecular formula C18H20N2O4 B2916920 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea CAS No. 1396885-36-1

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea

Cat. No.: B2916920
CAS No.: 1396885-36-1
M. Wt: 328.368
InChI Key: OGNKUVCKVZLYJS-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.368. The purity is usually 95%.
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Biological Activity

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is a synthetic compound that belongs to the class of urea derivatives. This compound exhibits significant potential for various biological activities due to its unique chemical structure, which includes a benzo[d][1,3]dioxole moiety and hydroxypropyl groups. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O5C_{18}H_{20}N_{2}O_{5}, with a molecular weight of approximately 344.37 g/mol. The compound's structure can be represented as follows:

Structure C18H20N2O5\text{Structure }\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{5}

This compound features:

  • A benzo[d][1,3]dioxole ring, which is known for enhancing interactions with biological targets.
  • A hydroxypropyl group that can participate in hydrogen bonding.
  • An o-tolyl group that may contribute to the lipophilicity and biological activity of the compound.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing benzo[d][1,3]dioxole have been shown to inhibit cancer cell proliferation in various in vitro studies. A study on related compounds demonstrated significant antiproliferative effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets in proteins.
  • The hydroxypropyl group enhances the compound's solubility and interaction with biological membranes.
  • The overall structure allows for modulation of enzyme activities and receptor interactions, potentially leading to therapeutic effects.

Case Studies

Several studies have explored the biological implications of compounds structurally similar to this compound:

  • Study on Urea Derivatives : Research on urea derivatives indicated that modifications in the aromatic rings could significantly enhance their anticancer activity. Compounds with electron-donating groups showed improved potency against various cancer cell lines .
  • Antimicrobial Activity : A subset of studies reported that related compounds exhibited antimicrobial effects against both bacterial and fungal strains. The presence of the benzo[d][1,3]dioxole structure was crucial for this activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line TestedIC50 (µM)
This compoundAnticancerMDA-MB-23112
4,6-disubstituted UBTsAntimicrobialE. coli25
2-thiouracil derivativesAntiproliferativeSK-Hep-115

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-5-3-4-6-14(12)20-17(21)19-10-18(2,22)13-7-8-15-16(9-13)24-11-23-15/h3-9,22H,10-11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNKUVCKVZLYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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